2-Methyl-3-nitrobenzotrifluoride
Overview
Description
2-Methyl-3-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is a colorless to light yellow liquid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitrobenzotrifluoride typically involves the nitration of benzotrifluoride derivatives. One common method includes the nitration of 2-methylbenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Another method involves the reaction of 3-nitrobenzotrifluoride with dimethyloxosulfonium methylide to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow reactors to achieve better control over reaction conditions and improve yield. The use of continuous-flow reactors allows for enhanced mass and heat transfer rates, making the process more efficient and safer .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Palladium on charcoal catalyst and hydrogen gas are commonly used for the reduction of the nitro group.
Nitration: A mixture of nitric acid and sulfuric acid is used for the nitration of benzotrifluoride derivatives.
Major Products Formed
Scientific Research Applications
2-Methyl-3-nitrobenzotrifluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzotrifluoride primarily involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzotrifluoride
- 3-Nitrobenzotrifluoride
- 4-Chloro-2-methyl-5-nitrobenzotrifluoride
- 3-Fluorobenzotrifluoride
Uniqueness
2-Methyl-3-nitrobenzotrifluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-1-nitro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQBPVYIURTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216741 | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-49-1 | |
Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3-nitro-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methyl-3-nitrobenzotrifluoride in the synthesis of the new fluorinated auxin, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA)?
A1: this compound serves as the starting material in the multi-step synthesis of 4-CF3-IAA []. While the paper doesn't delve into the detailed reaction mechanism, it highlights that this compound is crucial for introducing the trifluoromethyl (CF3) group to the final auxin molecule. This modification at the 4-position of the indole ring is what differentiates 4-CF3-IAA from natural auxins like indole-3-acetic acid (IAA) and is likely responsible for the altered biological activity observed.
Q2: The study compares 4-CF3-IAA to 4-methylindole-3-acetic acid (4-CH3-IAA), which uses a different starting material. What does this comparison reveal about the impact of the CF3 group on auxin activity?
A2: This comparison provides valuable insight into the structure-activity relationship (SAR) of auxins. While both compounds have modifications at the 4-position of the indole ring, their biological activities differ significantly. The study demonstrates that 4-CF3-IAA exhibits significantly stronger root formation-promoting activity compared to 4-CH3-IAA []. This suggests that the presence of the trifluoromethyl group, rather than simply a bulky substituent at the 4-position, is crucial for enhancing this specific auxin activity.
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